N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC8725140
Molecular Formula: C22H27N7
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N7 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 2-N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C22H27N7/c1-16-8-9-19(17(2)14-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) |
| Standard InChI Key | YAHNGGUFLISDOK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4)C |
Introduction
Chemical Overview
N-(2,4-dimethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered aromatic ring with three nitrogen atoms. These compounds are widely studied for their biological and pharmacological activities, including anticancer, antimicrobial, and antiviral properties.
Structural Features
The compound contains:
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A 1,3,5-triazine core, which is a common scaffold in medicinal chemistry.
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A dimethylphenyl group at the N-position.
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A phenylpiperazine moiety, which is often associated with receptor-binding properties in drug design.
These structural elements suggest potential biological activity due to the presence of electron-donating and hydrophobic groups that may interact with biological targets.
Synthesis Pathways
Triazine derivatives like this compound are typically synthesized via:
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Condensation Reactions: Using cyanoguanidine or similar precursors with aldehydes or amines under acidic conditions.
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Microwave-Assisted Methods: These methods enhance reaction efficiency and yield by promoting rapid aromatization of the triazine ring .
Biological Activity
Triazine-based compounds have been extensively studied for their pharmacological activities:
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Anticancer Properties: Studies on related triazine derivatives demonstrated selective inhibition of cancer cell lines such as triple-negative breast cancer (MDA-MB231) .
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Receptor Modulation: Piperazine-containing compounds often show high affinity for neurotransmitter receptors or enzymes like monoamine transporters .
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Antimicrobial Effects: Some triazines exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell walls.
Potential Applications
Given its structural components, this compound may be explored for:
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Anticancer Drug Development: Its triazine core and phenylpiperazine group suggest potential for inhibiting tumor growth pathways.
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Neuropharmacology: The piperazine moiety is often used in designing drugs targeting central nervous system disorders.
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Material Science: Triazines are also used in polymer synthesis and as stabilizers in industrial applications.
Limitations and Further Research
While the compound’s structure suggests promising biological activities:
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Specific experimental data on its pharmacokinetics, toxicity profile, or efficacy is lacking in current literature.
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Further studies are needed to evaluate its mechanism of action and therapeutic potential.
If additional information becomes available or if specific experimental data is required, further research into specialized chemical databases or laboratory studies may be necessary.
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